molecular formula C13H16N2OS B1425005 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1283108-41-7

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole

Cat. No.: B1425005
CAS No.: 1283108-41-7
M. Wt: 248.35 g/mol
InChI Key: OOIGZBHIFOCXNE-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzothiazole ring with a piperidine moiety, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or aminated benzothiazole derivatives.

Scientific Research Applications

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases, such as cancer, Alzheimer’s disease, and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, in cancer research, this compound may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

  • 4-Methyl-2-(piperidin-4-yloxy)pyridine
  • 4-Methyl-2-(piperidin-4-yloxy)quinoline

Comparison: Compared to these similar compounds, 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole exhibits unique properties due to the presence of the benzothiazole ring. This structural feature enhances its stability and allows for more diverse chemical modifications, making it a more versatile scaffold for drug development and other applications.

Properties

IUPAC Name

4-methyl-2-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-3-2-4-11-12(9)15-13(17-11)16-10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIGZBHIFOCXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253422
Record name Benzothiazole, 4-methyl-2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283108-41-7
Record name Benzothiazole, 4-methyl-2-(4-piperidinyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283108-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 4-methyl-2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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